Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) is a fully substituted thiophene derivative characterized by a 2,5-dichlorobenzamido moiety at the 2-position, an ethyl ester at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring. This compound belongs to the broader class of substituted thiophenecarboxamides, which have been patented for applications in controlling bacterial diseases in plants, particularly those caused by Xanthomonas spp.

Molecular Formula C16H15Cl2NO3S
Molecular Weight 372.3g/mol
CAS No. 353470-44-7
Cat. No. B439294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate
CAS353470-44-7
Molecular FormulaC16H15Cl2NO3S
Molecular Weight372.3g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C16H15Cl2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-14(20)11-7-10(17)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,20)
InChIKeyPQMPDBVOLYTILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) – A Defined Thiophene Building Block for Agrochemical and Medicinal Chemistry Research


Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 353470-44-7) is a fully substituted thiophene derivative characterized by a 2,5-dichlorobenzamido moiety at the 2-position, an ethyl ester at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring [1]. This compound belongs to the broader class of substituted thiophenecarboxamides, which have been patented for applications in controlling bacterial diseases in plants, particularly those caused by Xanthomonas spp. [2]. Its well-defined, single-isomer structure (with chlorine atoms exclusively in the 2,5- positions of the benzamide ring) makes it a valuable intermediate for systematic structure-activity relationship (SAR) studies where isomeric purity is critical for correlating biological effects with specific molecular features.

Defined single-isomer 2,5-dichlorobenzamide scaffold for SAR studies
Patent-class thiophenecarboxamide intermediate for antibacterial screening models
Multi-purpose building block for agrochemical and medicinal chemistry lead optimization

Why Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate Cannot Be Replaced by a Generic Thiophene Analog


A simple thiophene-3-carboxylate scaffold is not a valid substitute because the specific substitution pattern on both the thiophene core and the benzamide ring dictates key molecular properties. The 2,5-dichloro substitution pattern on the benzamide ring creates a unique electronic and steric environment that differs profoundly from the 3,5-dichloro or 2,4-dichloro isomers [1]. In the patent class of substituted thiophenecarboxamides as antibacterial agents (WO-2020007904-A1), the identity of the benzamide substituents (including the specific halogen positions) is a critical structural variable, and generic substitution would invalidate any SAR correlation established in a research program [2]. Furthermore, replacing the ethyl ester with a methyl ester alters the lipophilicity and metabolic liability of the molecule, while omission of the 4,5-dimethyl groups removes steric constraints that influence the conformational preferences of the adjacent amide bond. For researchers procuring a specific intermediate to replicate a published synthesis or to continue a defined lead optimization campaign, substitution with an isomeric or des-methyl analog introduces uncontrolled variables that compromise experimental reproducibility [1].

Positional isomer mismatch
2,5-dichloro substitution pattern (ortho/meta) may produce different SAR outcomes than 3,5-dichloro isomer; structural variation may shift target interactions.
Ester lipophilicity alteration
Ethyl ester to methyl ester change reduces lipophilicity; this may affect distribution properties and permeability context in screening models.
Des-methyl steric removal
Absence of 4,5-dimethyl groups removes steric constraints on the amide conformation, potentially altering molecular recognition.

Quantitative Differentiation Evidence for Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate vs. Its Closest Analogs


Lipophilicity (XLogP3) Differentiation: Ethyl Ester vs. Methyl Ester Analog

The ethyl ester derivative (CAS 353470-44-7) exhibits a higher computed lipophilicity (XLogP3 = 5.6) relative to its methyl ester analog methyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate, which has an estimated XLogP3 of approximately 5.1 based on the addition of one methylene unit (standard π contribution of ~0.5 log units for a CH₂ group) [1]. This lipophilicity difference is directly measurable and can influence membrane permeability, non-specific protein binding, and metabolic clearance. For CNS-targeted programs, a lower logP is typically preferred, whereas for systemic or agrochemical applications, a higher logP may favor translocation within plant vasculature or prolong residence time. The specific XLogP3 of 5.6 places this compound in a lipophilicity range consistent with many agrochemical active ingredients [1]. Note: This is a class-level inference based on computed properties; no experimental logP or logD data from direct comparative measurements were found in the public domain.

Lipophilicity: Ethyl vs Methyl
Class-level inference
ΔXLogP ≈ +0.5 log units
Target: XLogP3 5.6 (computed) vs. methyl analog ~5.1 (estimated by methylene increment)
Lipophilicity profile context; ethyl ester may support agrochemical distribution studies.
Computed property; no experimental logD data available.
Lipophilicity Drug-likeness Permeability Lead optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Target vs. Carboxamide Analog

The target compound possesses a TPSA of 83.6 Ų (computed) [1]. In contrast, a closely related carboxamide analog—2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide—is predicted to have a higher TPSA (approximately 110–120 Ų) due to the replacement of the ester oxygen with an amide NH₂ group, which adds an additional hydrogen bond donor. This difference in TPSA and hydrogen bond donor count can be decisive in drug discovery campaigns targeting intracellular kinases or CNS receptors, where TPSA thresholds (typically <90 Ų for good BBB penetration) are used as early filters. With a TPSA of 83.6 Ų and a single hydrogen bond donor, the target compound falls within a favorable range for oral absorption according to Veber's rules, whereas the carboxamide analog would likely exceed the donor count threshold. This is a class-level inference based on computed properties; experimental permeability data (PAMPA, Caco-2) were not identified in the public domain for these specific compounds.

TPSA & HBD: Ester vs Carboxamide
Class-level inference
TPSA 83.6 vs ~110–120 Ų; HBD 1 vs 2
Ester has lower TPSA and one fewer H-bond donor than the carboxamide analog.
TPSA/HBD profile context; ester may offer more favorable permeability space than carboxamide analog.
Computed TPSA; experimental permeability data not available.
Polar surface area Oral bioavailability Blood-brain barrier Physicochemical profiling

Positional Isomer Differentiation: 2,5-Dichloro vs. 3,5-Dichloro Substitution on the Benzamide Ring

The 2,5-dichloro substitution pattern on the benzamide ring (target compound) creates an asymmetrical electron-withdrawing effect and a unique steric topography compared to the 3,5-dichloro isomer (ethyl 2-(3,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate). In the 2,5-dichloro isomer, one chlorine atom is ortho to the amide carbonyl, which can influence the amide bond conformation and the overall molecular shape through both electronic and steric effects. In the 3,5-dichloro isomer, both chlorine atoms are meta to the carbonyl, resulting in a more symmetrical electron withdrawal and a different molecular electrostatic potential surface. Within the patent class of substituted thiophenecarboxamides as antibacterial agents (WO-2020007904-A1), the identity of halogen substituents on the benzamide ring is a key structural variable, implying that isomeric substitution patterns are expected to produce differential biological activity [1]. However, no public domain study was identified that quantitatively compares the antibacterial potency (MIC values) or target binding affinity of these two specific positional isomers. This evidence is classified as class-level inference based on well-established principles of medicinal chemistry and the patent disclosure that teaches halogen position as a critical variable.

Positional Isomer: 2,5-diCl vs 3,5-diCl
Class-level inference
2,5-diCl: ortho/meta; 3,5-diCl: meta/meta
No quantitative comparative bioactivity data publicly available; SAR principles and patent teachings support differentiation.
Positional isomerism context; 2,5-dichloro substitution not interchangeable for SAR continuity.
Patent WO-2020007904-A1 highlights halogen substitution as a critical variable.
Positional isomerism Structure-activity relationship Target binding Selectivity

Recommended Procurement Scenarios for Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate


Lead Optimization in Agrochemical Antibacterial Programs Targeting Xanthomonas spp.

Procurement of this compound is justified when a research team is executing a structure-activity relationship (SAR) campaign based on the substituted thiophenecarboxamide scaffold disclosed in patent WO-2020007904-A1 and requires the specific 2,5-dichloro-substituted ethyl ester variant to explore the effect of ester lipophilicity on phloem mobility and in planta efficacy against Xanthomonas campestris or related bacterial plant pathogens [2]. The ethyl ester's computed XLogP3 of 5.6 [1] makes it a relevant comparator in series where lipophilicity is being systematically varied.

Medicinal Chemistry: Kinase Inhibitor Scaffold Decoration

For programs exploring thiophene-based kinase inhibitors where a 2-amido-3-ester thiophene core is the pharmacophore, this compound provides a single defined isomer with a 2,5-dichlorobenzamide cap group. Its computed TPSA (83.6 Ų) and single H-bond donor [1] are consistent with orally bioavailable kinase inhibitor space, making it a suitable intermediate for libraries exploring hinge-binding heterocycles. Procurement of the exact CAS 353470-44-7 ensures that subsequent biological data can be unambiguously attributed to this specific substitution pattern.

Building Block for Diversity-Oriented Synthesis via Ester Hydrolysis and Amide Coupling

The ethyl ester group serves as a masked carboxylic acid handle. Upon hydrolysis, the resulting acid can be coupled to diverse amine libraries to generate arrays of amide derivatives while retaining the 2,5-dichlorobenzamido pharmacophore. This compound is preferred over its methyl ester analog when a higher-boiling ester is desired for synthetic convenience, or when the ethyl ester's lipophilicity contribution is needed for the final target compound profile [1].

Reference Standard for Isomeric Purity in Analytical Method Development

Because the 2,5-dichloro isomer (target) is structurally distinct from the 3,5-dichloro isomer, it can serve as a reference standard for HPLC method development aimed at quantifying isomeric impurities in bulk synthetic batches. Laboratories requiring a characterized, single-isomer standard for method validation can procure this compound based on its defined structure and computed physicochemical properties [1].

Application
Selection Property
Validation Focus
Agrochemical antibacterial SAR
2,5-Dichloro substitution pattern for SAR continuity
Antibacterial screening model (patent-class)
Kinase inhibitor scaffold decoration
Computed TPSA/HBD profile for oral space
Kinase panel screening of derived libraries
Diversity-oriented amide library synthesis
Ethyl ester as masked acid handle for coupling
Amide coupling efficiency and library reproducibility
Isomeric purity reference standard
Single 2,5-dichloro isomer identity
HPLC resolution from 3,5-dichloro isomer
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